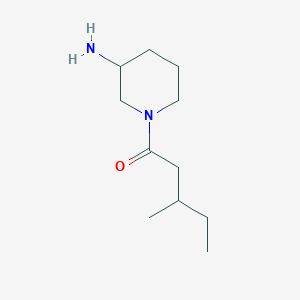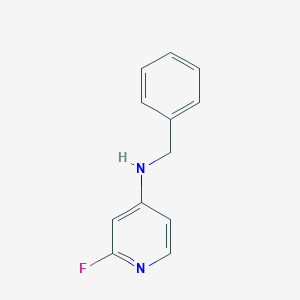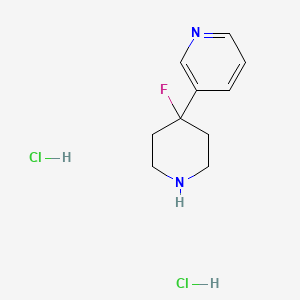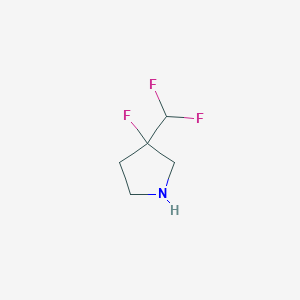
3-(Difluoromethyl)-3-fluoropyrrolidine
Vue d'ensemble
Description
3-(Difluoromethyl)-3-fluoropyrrolidine is a useful research compound. Its molecular formula is C5H8F3N and its molecular weight is 139.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 3-(Difluoromethyl)-3-fluoropyrrolidine is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell .
Mode of Action
This compound interacts with its target, succinate dehydrogenase, by inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle, leading to an energy deficit within the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle, a crucial biochemical pathway for energy production . The downstream effects include a decrease in ATP production, leading to energy deficits that can affect various cellular processes .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability and bioavailability . Fluorine’s unique physicochemical properties, such as high electronegativity and small atomic size, can augment the potency, selectivity, and pharmacokinetics of drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve energy deficits due to the inhibition of succinate dehydrogenase . This can lead to the disruption of various cellular processes that rely on ATP for energy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability of the compound could potentially be enhanced by the presence of the difluoromethyl group .
Analyse Biochimique
Biochemical Properties
3-(Difluoromethyl)-3-fluoropyrrolidine plays a crucial role in various biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s fluorinated groups enhance its ability to form strong hydrogen bonds and electrostatic interactions with enzymes and proteins. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and lipids. Its ability to form stable complexes with these molecules can influence various biochemical pathways, including those involved in cellular signaling and metabolism .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . These changes can affect various cellular functions, including cell proliferation, differentiation, and apoptosis.
Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in critical cellular processes, such as cell cycle regulation and metabolic pathways . The compound’s influence on cellular metabolism is also notable, as it can alter the activity of metabolic enzymes and affect the flux of metabolites through various biochemical pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity . For instance, the compound can inhibit the activity of certain cytochrome P450 enzymes by forming a stable complex with the enzyme’s active site, thereby preventing the metabolism of its substrates .
In addition to enzyme inhibition, this compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This dual ability to inhibit or activate enzymes makes it a versatile tool in biochemical research and drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cells.
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell signaling pathways, gene expression, and metabolic activity, which can impact overall cellular health and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity . These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic and research applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle .
The effects of this compound on metabolite levels have been studied using advanced metabolomic techniques, revealing changes in the concentrations of various metabolites in response to the compound . These changes can provide insights into the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments.
The localization and accumulation of this compound within cells can influence its biochemical effects and interactions with biomolecules . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic and research applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through various targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects.
The activity of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
Propriétés
IUPAC Name |
3-(difluoromethyl)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-4(7)5(8)1-2-9-3-5/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRBTHOXCPLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023193 | |
| Record name | 3-(Difluoromethyl)-3-fluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566021-07-5 | |
| Record name | 3-(Difluoromethyl)-3-fluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


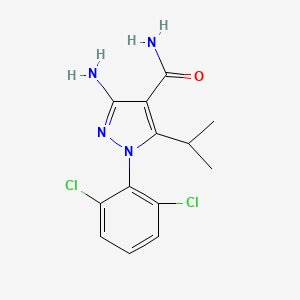
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475122.png)
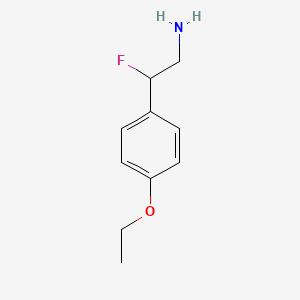
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1475124.png)
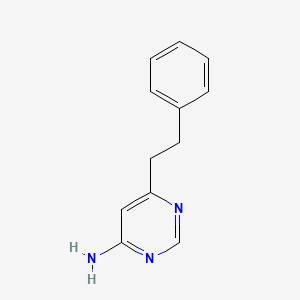
![tert-Butyl 2-({[2-(isopropylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1475127.png)
![1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone](/img/structure/B1475131.png)
![3-[5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B1475132.png)
![[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol](/img/structure/B1475135.png)
![tert-Butyl 3-(aminocarbonyl)-3-{3-[benzyl(tert-butoxycarbonyl)amino]propyl}-1-pyrrolidinecarboxylate](/img/structure/B1475136.png)
